(3E)-5,5-dimethylhex-3-enoic acid
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Overview
Description
(3E)-5,5-Dimethylhex-3-enoic acid: is a branched-chain unsaturated carboxylic acid with the molecular formula C8H14O2. It is characterized by a double bond in the carbon chain and two methyl groups attached to the fifth carbon atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hydroformylation of Alkenes: One common synthetic route involves the hydroformylation of alkenes, where an alkene is reacted with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form the corresponding aldehyde, which is then oxidized to the carboxylic acid.
Oxidation of Alcohols: Another method involves the oxidation of the corresponding alcohol, (3E)-5,5-dimethylhex-3-en-1-ol, using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using the methods mentioned above, with optimization for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
(3E)-5,5-Dimethylhex-3-enoic acid: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding dicarboxylic acid, (3E)-5,5-dimethylhexane-3,6-dioic acid, using strong oxidizing agents.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol, yielding (3E)-5,5-dimethylhex-3-en-1-ol.
Substitution: The double bond in the compound can undergo electrophilic addition reactions with halogens or hydrogen halides to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminium hydride (LiAlH4), borane (BH3)
Substitution: Bromine (Br2), hydrogen chloride (HCl)
Major Products Formed:
Dicarboxylic acid (from oxidation)
Alcohols (from reduction)
Halogenated derivatives (from substitution)
Scientific Research Applications
(3E)-5,5-Dimethylhex-3-enoic acid: has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a precursor in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may be involved in the development of new drugs or as an intermediate in the synthesis of existing drugs.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3E)-5,5-dimethylhex-3-enoic acid exerts its effects depends on its specific application. For example, in drug synthesis, it may interact with biological targets through binding to enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
(3E)-5,5-Dimethylhex-3-enoic acid: can be compared with other similar compounds, such as:
3,3-Dimethylhex-5-enoic acid: This compound has a similar structure but with the double bond located at a different position in the carbon chain.
Hexanoic acid: A straight-chain carboxylic acid without methyl groups or double bonds.
Properties
CAS No. |
170373-64-5 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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